molecular formula C11H12O3 B14826366 2-(Cyclopropylmethyl)-4-hydroxybenzoic acid

2-(Cyclopropylmethyl)-4-hydroxybenzoic acid

Cat. No.: B14826366
M. Wt: 192.21 g/mol
InChI Key: CNUGPSZHVWRVAT-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4-hydroxybenzoic acid is an organic compound characterized by a cyclopropylmethyl group attached to the second carbon of a 4-hydroxybenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)-4-hydroxybenzoic acid typically involves the following steps:

    Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is treated with hydrobromic acid to form cyclopropylmethyl bromide.

    Friedel-Crafts Alkylation: The cyclopropylmethyl bromide is then subjected to Friedel-Crafts alkylation with 4-hydroxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydrolysis: The resulting product is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality output.

Types of Reactions:

    Oxidation: The hydroxyl group on the benzene ring can undergo oxidation to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloro derivative, followed by nucleophilic substitution with desired nucleophiles.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 2-(Cyclopropylmethyl)-4-hydroxybenzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethyl)-4-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-4-hydroxybenzoic acid involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors involved in metabolic pathways.

    Pathways Involved: The compound may inhibit or activate specific enzymes, leading to alterations in metabolic processes. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity.

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: Lacks the cyclopropylmethyl group, resulting in different chemical properties and reactivity.

    2-(Cyclopropylmethyl)benzoic acid: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.

    Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups but different functional groups on the benzene ring.

Uniqueness: 2-(Cyclopropylmethyl)-4-hydroxybenzoic acid is unique due to the presence of both the cyclopropylmethyl group and the hydroxyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(cyclopropylmethyl)-4-hydroxybenzoic acid

InChI

InChI=1S/C11H12O3/c12-9-3-4-10(11(13)14)8(6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2,(H,13,14)

InChI Key

CNUGPSZHVWRVAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=CC(=C2)O)C(=O)O

Origin of Product

United States

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